Methyl 4-bromo-6-chlorobenZo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 4-Bromo-6-chlorobenzothiophene-2-carboxylate is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiophene core substituted with bromine and chlorine atoms, as well as a methyl ester group at the carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Bromo-6-chlorobenzothiophene-2-carboxylate typically involves the bromination and chlorination of a benzothiophene precursor, followed by esterification. One common method includes:
Bromination and Chlorination: The benzothiophene core is first brominated and chlorinated using bromine and chlorine reagents under controlled conditions.
Esterification: The resulting 4-bromo-6-chlorobenzothiophene-2-carboxylic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Bromo-6-chlorobenzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Derivatives with various functional groups replacing bromine or chlorine.
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated benzothiophene derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Methyl 4-Bromo-6-chlorobenzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing biologically active molecules with potential therapeutic properties.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes.
Chemical Biology: Utilized in the study of enzyme inhibitors and receptor modulators.
Pharmaceutical Industry: Investigated for its potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Methyl 4-Bromo-6-chlorobenzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-Bromo-6-fluorobenzothiophene-2-carboxylate
- Methyl 4-Chloro-6-bromobenzothiophene-2-carboxylate
- Methyl 4-Iodo-6-chlorobenzothiophene-2-carboxylate
Uniqueness
Methyl 4-Bromo-6-chlorobenzothiophene-2-carboxylate is unique due to the specific combination of bromine and chlorine substitutions on the benzothiophene core. This unique substitution pattern can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H6BrClO2S |
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Molecular Weight |
305.58 g/mol |
IUPAC Name |
methyl 4-bromo-6-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H6BrClO2S/c1-14-10(13)9-4-6-7(11)2-5(12)3-8(6)15-9/h2-4H,1H3 |
InChI Key |
KSYIXZHTDAKOPB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2Br)Cl |
Origin of Product |
United States |
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